molecular formula C16H22N2O3S B12460517 N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide

N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide

Cat. No.: B12460517
M. Wt: 322.4 g/mol
InChI Key: VNBMFKQRHPPCHA-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C17H23N3O3S2 and a molecular weight of 381.5 g/mol This compound is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(cyclohexylsulfamoyl)aniline with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyclohexylsulfamoyl)phenyl]carbamothioylcyclopropanecarboxamide
  • N-[4-(cyclohexylsulfamoyl)phenyl]carbamoylcyclopropanecarboxamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H22N2O3S/c19-16(12-6-7-12)17-13-8-10-15(11-9-13)22(20,21)18-14-4-2-1-3-5-14/h8-12,14,18H,1-7H2,(H,17,19)

InChI Key

VNBMFKQRHPPCHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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